molecular formula C19H17FN2O4S3 B2989719 N'-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896340-89-9

N'-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2989719
CAS No.: 896340-89-9
M. Wt: 452.53
InChI Key: MEVLWHLCZRPYLI-UHFFFAOYSA-N
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Description

This compound features a fluorophenylmethyl group, an ethanediamide linker, and dual thiophene-derived moieties: a thiophen-2-yl group and a thiophene-2-sulfonyl group. The ethanediamide backbone provides conformational flexibility, while the fluorine atom on the phenyl ring enhances metabolic stability and lipophilicity. Thiophene rings contribute to π-π stacking interactions, common in pharmacologically active compounds .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S3/c20-14-6-2-1-5-13(14)11-21-18(23)19(24)22-12-16(15-7-3-9-27-15)29(25,26)17-8-4-10-28-17/h1-10,16H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVLWHLCZRPYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing sulfoxides back to thiols.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogenating agents, nucleophiles, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution reactions on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

N’-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s thiophene rings make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug or biochemical probe.

Mechanism of Action

The mechanism by which N’-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophene rings can participate in electron-rich interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Fluorophenyl vs. Bromophenyl

N-(4-Bromophenyl)-2-(2-thienyl)acetamide () shares structural motifs with the target compound, including a thiophene ring and an acetamide group. Key differences include:

  • Halogen substitution : Bromine (Br) in the analog vs. fluorine (F) in the target. Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to bromine.
  • Biological activity : The bromophenyl analog demonstrated antimycobacterial activity, suggesting that halogenated aryl groups enhance bioactivity. Fluorine’s electron-withdrawing effect may further optimize target engagement .

Table 1: Substituent Impact on Properties

Substituent Size (Å) Electronegativity Metabolic Stability
Bromine (Br) 1.85 2.96 Moderate
Fluorine (F) 1.47 3.98 High

Sulfonyl vs. Sulfamoyl and Thioxo Groups

The target’s thiophene-2-sulfonyl group distinguishes it from analogs like 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (), which contains a sulfamoylphenyl group and a thioxoacetamide moiety.

  • Sulfonyl groups (target compound): Enhance solubility in polar solvents due to strong dipole moments. They also participate in hydrogen bonding, critical for protein-ligand interactions.
  • Thioxo groups : Introduce redox activity but may reduce stability compared to sulfonyl groups .

Linker Flexibility: Ethanediamide vs. Alkyl Chains

The ethanediamide linker in the target compound contrasts with alkyl chains in NN’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-sulfonamide] ().

  • Ethanediamide : Offers rigidity and directional hydrogen bonding, favoring precise molecular recognition.
  • Heptane diyl linkers : Provide greater conformational freedom, which may improve membrane permeability but reduce binding specificity .

Table 2: Linker Comparison

Linker Type Flexibility Hydrogen Bonding Potential Example Compound
Ethanediamide Moderate High Target compound
Heptane diyl High Low NN’-heptane-1,7-diylbis[...]

Thiophene Derivatives: Electronic and Pharmacological Profiles

Thiophene-containing analogs, such as N-(3-acetyl-2-thienyl)acetamides (), highlight the role of thiophene rings in modulating electronic properties.

  • 3-Acetylthiophene derivatives : Exhibit strong absorption in UV-Vis spectra due to conjugation, whereas the target’s sulfonyl group may redshift absorption maxima.
  • Antimycobacterial activity : Thiophene-2-yl acetamides () show bioactivity, suggesting the target’s dual thiophene groups may enhance potency .

Biological Activity

N'-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorophenyl group and thiophene moieties. Its molecular formula is C₁₅H₁₃F₁N₂O₂S₂, which contributes to its diverse biological interactions.

Molecular Structure

ComponentStructure
Fluorophenyl GroupFluorophenyl
Thiophene GroupThiophene
Ethanediamide BackboneEthanediamide

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Properties : The presence of thiophene rings is often associated with anti-inflammatory effects, which may be relevant in treating conditions like arthritis or other inflammatory diseases.
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cell function.
  • Receptor Modulation : It may act on various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. This suggests a targeted action against cancer cells while sparing normal cells.
  • Inflammation Model : In a murine model of induced inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups, highlighting its anti-inflammatory potential.

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